molecular formula C15H15NO4S B8747456 (S)-1-(Naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

(S)-1-(Naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8747456
M. Wt: 305.4 g/mol
InChI Key: GVNYVKRDASNULU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Naphthylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a naphthylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (S)-pyrrolidine-2-carboxylic acid and 2-naphthylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2-Naphthylsulfonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The naphthylsulfonyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (S)-1-(2-Naphthylsulfonyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (S)-1-(2-Naphthylsulfonyl)pyrrolidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness: (S)-1-(2-Naphthylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral center, a naphthylsulfonyl group, and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

(2S)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18)/t14-/m0/s1

InChI Key

GVNYVKRDASNULU-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

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